N,N'-Diphenylethylenediamine
Overview
Description
N,N'-Diphenylethylenediamine is a chemical compound that has been studied in various contexts due to its potential applications in catalysis, coordination chemistry, and materials science. The compound features a central ethylenediamine moiety with phenyl groups attached to the nitrogen atoms, which can serve as a ligand in complex formation with metals and as a scaffold for further chemical modifications .
Synthesis Analysis
The synthesis of N,N'-Diphenylethylenediamine derivatives has been reported in several studies. For instance, chiral N-acylethylenediamines, which are related to N,N'-Diphenylethylenediamine, have been synthesized from commercially available starting materials and used as ligands for catalytic asymmetric addition reactions . Similarly, Schiff base complexes containing the meso-1,2-diphenylethylenediamine moiety have been synthesized through the reaction with dihydroxybenzaldehyde . The stereoselective synthesis of enantiomerically pure derivatives has also been achieved, demonstrating the versatility of this compound in creating chiral environments for coordination chemistry . Additionally, the synthesis and resolution of N,N'-dimethyl-1,2-diphenylethylenediamine have been described, highlighting the compound's potential for producing enantiomerically pure substances .
Molecular Structure Analysis
The molecular structure of N,N'-Diphenylethylenediamine and its derivatives has been characterized using various analytical techniques. X-ray crystallography has been employed to determine the solid-state structure of nickel Schiff base complexes containing the meso-1,2-diphenylethylenediamine moiety . The study of stereoisomers of cobalt complexes with N,N'-Diphenylethylenediamine has provided insights into the stability and epimerization behavior of these compounds . The crystal structure of N,N'-Diphenylethylenediamine itself has been reported, revealing a network of N—H⋯π and C—H⋯π interactions without N—H⋯N hydrogen bonding .
Chemical Reactions Analysis
N,N'-Diphenylethylenediamine participates in various chemical reactions, particularly as a ligand in metal complexes. The compound's ability to selectively interact with different DNA structures has been explored, with certain nickel Schiff base complexes showing a preference for binding to DNA quadruplexes over duplex DNA . The coordination chemistry of N,N'-Diphenylethylenediamine derivatives has been studied, with the ligand inducing helicity in metal centers and forming dinuclear complexes with metals such as Fe(II), Co(III), and Cd(II) .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N'-Diphenylethylenediamine derivatives have been investigated in relation to their potential applications. For example, halogenated derivatives have been synthesized and their receptor binding affinities and lipophilicities measured, revealing structure-activity relationships that are sensitive to steric bulk and halogen substitution patterns . The stability of diastereomers in different pH conditions has been studied, providing information on the behavior of these compounds in aqueous environments .
Scientific Research Applications
Optical Resolution Applications : DPEDA was resolved using fractional crystallization of its diastereomeric salts with optically active mandelic acid, indicating its utility in chiral separation processes (Saigo et al., 1986).
Intermediary in Synthesis : DPEDA serves as an intermediate in the synthesis of various chemical compounds, demonstrating its role in complex chemical reactions (Alexakis et al., 2003).
Biochemical Analysis : Used as a hydrogen donor in the determination of hydrogen peroxide in the presence of peroxidase, DPEDA aids in biochemical analytical methods, particularly in the measurement of hydrogen peroxide levels (Tokuwame et al., 1989).
Catalysis in Chemical Reactions : It's involved in the study of catalyst deactivation in the acceptorless dehydrogenation of formic acid, highlighting its role in understanding and improving catalytic processes (Matsunami et al., 2017).
Liquid Chromatography Applications : DPEDA has been used in liquid chromatography for the sensitive and selective determination of catecholamines and related compounds in biological samples (Ohkura & Nohta, 1992).
Chemical Synthesis : It is involved in the stereospecific synthesis of diamines, indicating its utility in creating specific chemical configurations (Kim et al., 2008).
DNA Interaction Studies : DPEDA-containing metal complexes have been studied for their selective interactions with DNA structures, suggesting its application in bioinorganic chemistry and potential therapeutic uses (Davis et al., 2015).
Molecular Structure Analysis : The study of the crystal structure of DPEDA reveals insights into intermolecular interactions, which is crucial in material science and crystallography (Lennartson et al., 2005).
Safety And Hazards
N,N’-Diphenylethylenediamine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
properties
IUPAC Name |
N,N'-diphenylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUUUQMKVOUUNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCNC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059739 | |
Record name | N,N'-Diphenylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Diphenylethylenediamine | |
CAS RN |
150-61-8 | |
Record name | N,N′-Diphenylethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dianilinoethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dianilinoethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Ethanediamine, N1,N2-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Diphenylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-ethylenedianiline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.242 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-DIANILINOETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXK7AM35L2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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